molecular formula C16H19N3O B2776811 5-Methoxy-2-phenyl-4-piperidinopyrimidine CAS No. 477863-73-3

5-Methoxy-2-phenyl-4-piperidinopyrimidine

Cat. No.: B2776811
CAS No.: 477863-73-3
M. Wt: 269.348
InChI Key: KYHZAWNSKXAULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-phenyl-4-piperidinopyrimidine is a chemical compound with the molecular formula C16H19N3O and a molecular weight of 269.34 g/mol It is a heterocyclic compound that contains a pyrimidine ring fused with a piperidine ring, and it has a methoxy group and a phenyl group attached to the pyrimidine ring

Preparation Methods

The synthesis of 5-Methoxy-2-phenyl-4-piperidinopyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-phenyl-4-piperidinone with 5-methoxy-2-aminopyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated under reflux conditions for several hours to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality production.

Chemical Reactions Analysis

5-Methoxy-2-phenyl-4-piperidinopyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methoxy-2-phenyl-4-piperidinopyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenyl-4-piperidinopyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

5-Methoxy-2-phenyl-4-piperidinopyrimidine can be compared with other similar compounds, such as:

    2-Phenyl-4-piperidinopyrimidine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    5-Methoxy-2-phenylpyrimidine: Lacks the piperidine ring, which may influence its overall structure and properties.

    4-Piperidinopyrimidine: Lacks both the methoxy and phenyl groups, resulting in different chemical and biological characteristics.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-methoxy-2-phenyl-4-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-20-14-12-17-15(13-8-4-2-5-9-13)18-16(14)19-10-6-3-7-11-19/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHZAWNSKXAULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.